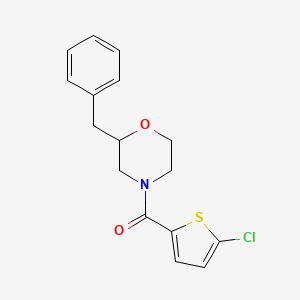
(2-Benzylmorpholino)(5-chlorothiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzylmorpholino)(5-chlorothiophen-2-yl)methanone, also known as BTM, is a novel small molecule that has been synthesized and studied for its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of related compounds often involves multi-step chemical reactions with specific reagents to achieve the desired structural features. For example, the practical synthesis of chiral 2-Morpholine derivatives, like (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, demonstrates a methodological approach to producing key pharmaceutical intermediates, highlighting the importance of stereocenter installation and high-yielding Grignard reactions in the synthesis process (Kopach et al., 2009). This study illustrates the intricate synthesis techniques that may be applicable to the production of (2-Benzylmorpholino)(5-chlorothiophen-2-yl)methanone.
Antimicrobial and Antiviral Activity
Research on benzimidazole derivatives, including compounds structurally similar to this compound, has explored their antimicrobial and antiviral potential. For instance, substituted benzimidazoles have been synthesized and evaluated for their antimicrobial and antiviral activities, revealing selective activity against specific fungal strains and viruses (Sharma et al., 2009). Such studies suggest potential research directions for assessing the biological activities of this compound.
Photoinduced Rearrangements
The photoinduced rearrangement of chromenones to synthesize benzoaryl-5-yl(2-hydroxyphenyl)methanones presents a novel synthetic route that could be explored for related compounds. This method allows the efficient production of α,α'-diaryl ketone derivatives without the need for transition metals or oxidants, offering a green chemistry approach to synthesis (Fan et al., 2017). The relevance of such techniques to the synthesis of this compound lies in their potential for creating complex structures through environmentally friendly processes.
Docking Studies and DFT Calculations
Docking studies and density functional theory (DFT) calculations provide insights into the molecular interactions and electronic structures of compounds. For example, novel thiazolyl and thiophene derivatives have been synthesized, characterized, and subjected to docking studies to assess their antibacterial activity. This approach helps to understand the interaction mechanisms at the molecular level and predict biological activities (Shahana & Yardily, 2020). Such computational studies could be instrumental in predicting the behavior and potential applications of this compound in biological systems.
Eigenschaften
IUPAC Name |
(2-benzylmorpholin-4-yl)-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-15-7-6-14(21-15)16(19)18-8-9-20-13(11-18)10-12-4-2-1-3-5-12/h1-7,13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIYWDXBLMCFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(S2)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B2583656.png)
![N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide](/img/no-structure.png)

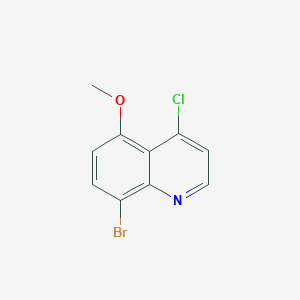
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-ethoxybenzamide](/img/structure/B2583663.png)
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2583665.png)
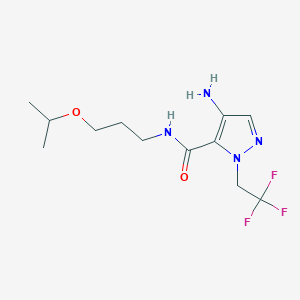
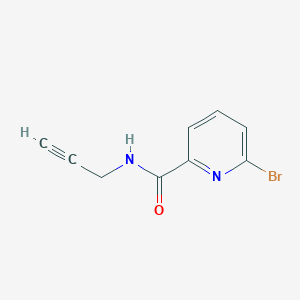
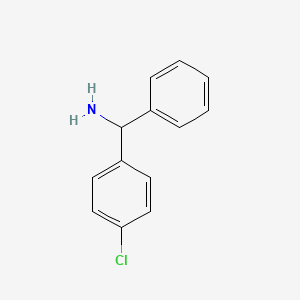

![4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2583674.png)
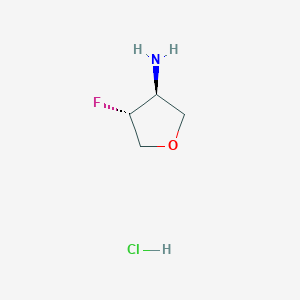
![1-[4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2583676.png)
![N-[[4-(4-bromophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2583677.png)